rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid
Description
Chemical Structure and Properties rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid (CAS: 1469287-58-8) is a piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a methyl substituent at the 4-position of the six-membered piperidine ring. Key properties include:
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight: 243.3 g/mol
- Physical Form: White solid
- Purity: >97% (LC)
- Synthesis: Prepared via coupling reactions using HATU and DIEA, achieving 89% yield .
Applications
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of peptide-like molecules and protease inhibitors. Its Cbz group facilitates selective deprotection under mild conditions, making it valuable in multi-step syntheses .
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(3R,4R)-4-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-7-8-16(9-13(11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13+/m1/s1 |
InChI Key |
YVKJHIKLYWBZCV-YPMHNXCESA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid involves several steps, including the formation of the piperidine ring and the introduction of the benzyloxycarbonyl and carboxylic acid groups. The synthetic route typically starts with the preparation of the piperidine ring through cyclization reactions. The benzyloxycarbonyl group is then introduced using benzyl chloroformate under basic conditions.
Chemical Reactions Analysis
rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of rel-(3R,4R)-1-((benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Variations in Substituents and Ring Systems
A systematic comparison of the target compound with analogues highlights critical differences in ring size, substituents, and protecting groups (Table 1).
Table 1: Comparison of Key Structural and Physical Properties
Functional and Pharmacological Implications
Ring Size Differences
- Piperidine vs. Pyrrolidine: Piperidine (6-membered ring) analogs exhibit greater conformational flexibility compared to pyrrolidine (5-membered ring) derivatives.
Substituent Effects
- Methyl vs. Ethyl : The ethyl group in the pyrrolidine analogue increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
- Fluorine Substitution: The fluorinated piperidine derivative (C₁₁H₁₈FNO₄) demonstrates improved metabolic stability due to fluorine’s electronegativity, making it advantageous in drug design .
Protecting Groups
- Cbz vs. Boc: The Cbz group in the target compound is cleaved via hydrogenolysis, whereas the Boc group (tert-butoxycarbonyl) requires acidic conditions. This difference impacts synthetic strategies and compatibility with acid-sensitive intermediates .
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